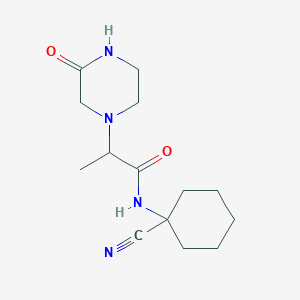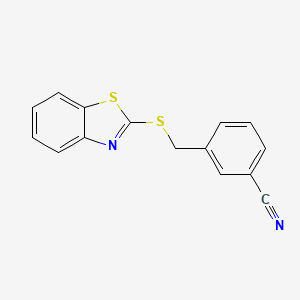![molecular formula C21H29ClN2O2 B7543261 1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol](/img/structure/B7543261.png)
1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol is a chemical compound that belongs to the family of beta-blockers. It is commonly known as carvedilol and is used in the treatment of cardiovascular diseases such as hypertension and congestive heart failure. Carvedilol has become an important drug in the field of medicine due to its unique properties and effectiveness in treating cardiovascular diseases.
作用機序
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the heart rate and dilates the blood vessels, which in turn reduces blood pressure and improves cardiac function. Carvedilol also has antioxidant properties that protect the heart from damage caused by free radicals.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It reduces the production of adrenaline and noradrenaline, which are hormones that increase heart rate and blood pressure. Carvedilol also reduces the production of angiotensin II, a hormone that increases blood pressure. Additionally, carvedilol has been shown to improve the function of the endothelium, which is the inner lining of blood vessels.
実験室実験の利点と制限
Carvedilol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, carvedilol has some limitations for lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. Additionally, carvedilol may interact with other drugs, which can complicate experiments.
将来の方向性
There are several future directions for research on carvedilol. One area of research is the development of new formulations of carvedilol that can improve its bioavailability and therapeutic efficacy. Another area of research is the investigation of carvedilol's potential use in treating other diseases such as Parkinson's disease and cancer. Additionally, research is needed to better understand the mechanism of action of carvedilol and its effects on the body.
Conclusion:
In conclusion, carvedilol is a chemical compound that has become an important drug in the field of medicine due to its unique properties and effectiveness in treating cardiovascular diseases. It is synthesized by a complex process and has been extensively studied for its therapeutic potential. Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels and has several biochemical and physiological effects on the body. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on carvedilol, including the development of new formulations and investigating its potential use in treating other diseases.
合成法
Carvedilol is synthesized by the reaction of 4-chlorophenylglyoxylic acid with N-ethyl-3-methylaniline to form 1-(4-chlorophenyl)-3-(N-ethyl-3-methylanilino)-2-propanol. This intermediate is then reacted with methoxymethyl chloride to form the final product, 1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol. The synthesis of carvedilol is a complex process that requires careful attention to detail and a high degree of expertise.
科学的研究の応用
Carvedilol has been extensively studied for its therapeutic potential in treating cardiovascular diseases. It has been shown to be effective in reducing blood pressure, improving cardiac function, and reducing the risk of heart failure. Carvedilol has also been studied for its potential use in treating other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
特性
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O2/c1-3-24(20-6-4-5-17(2)13-20)12-11-23-14-21(25)16-26-15-18-7-9-19(22)10-8-18/h4-10,13,21,23,25H,3,11-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWPJBUUVULMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNCC(COCC1=CC=C(C=C1)Cl)O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)


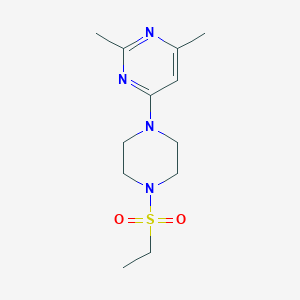
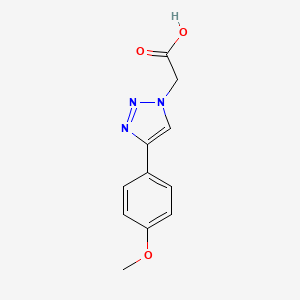
![N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B7543269.png)
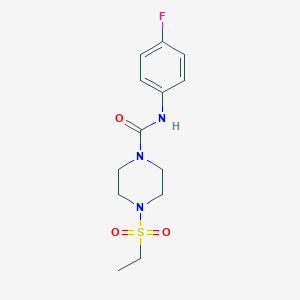
![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
![N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B7543281.png)
